(+)-alpha-Cyperone

描述

Origin and Isolation from Natural Sources

Alpha-Cyperone is primarily isolated from the essential oils of various plants, most notably from the rhizomes (tubers) of Cyperus rotundus L., commonly known as nut grass or purple nutsedge. biosynth.comphytopurify.comfrontiersin.org This plant is recognized as an invasive weed in many tropical and temperate regions. researchgate.net The compound is a dominant sesquiterpene within the plant's secondary metabolites. researchgate.net Besides Cyperus rotundus, alpha-Cyperone has also been identified in other plants, including Swertia japonica and Artemisia herba-alba. nih.gov

The isolation of alpha-Cyperone for research purposes typically involves extraction from the plant's rhizomes. Common laboratory methods include:

Solvent Extraction: The process often begins with macerating the dried rhizomes in a solvent like ethanol. researchgate.net Further fractionation, for instance with n-hexane, can be used to concentrate the non-polar compounds, including alpha-Cyperone. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard analytical and preparative technique used to isolate and quantify alpha-Cyperone from the crude extract. researchgate.netmdpi.com Methods often utilize a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also frequently employed to identify and quantify the volatile components, like alpha-Cyperone, in the essential oil of Cyperus rotundus. frontiersin.org

Research has shown that the concentration of alpha-Cyperone can vary within the plant material. One study analyzing different parts of the Cyperus rotundus tuber found the highest content in the whole tuber, compared to the peeled tuber or the peel alone. researchgate.net

Table 1: Physicochemical Properties of Alpha-Cyperone

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₂₂O |

| Molar Mass | 218.33 g/mol |

| CAS Number | 473-08-5 |

| Type of Compound | Sesquiterpenoid |

| Appearance | Oil-like compound |

| IUPAC Name | (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

Data sourced from multiple references. biosynth.comphytopurify.comnih.gov

Role in Traditional Medicine Systems (Brief, as context for research)

The extensive use of Cyperus rotundus rhizomes in traditional medicine systems, particularly in Asia, has served as a crucial impetus for the scientific investigation of its constituent compounds. frontiersin.orgnih.gov In traditional Chinese medicine, the herb, known as "Xiang-fu," is used to soothe the liver, regulate qi (vital energy), and alleviate pain, and is often referred to as a "holy medicine" for gynecological conditions. frontiersin.org It has also been traditionally employed for treating inflammatory diseases, digestive ailments, and certain central nervous system disorders like epilepsy and depression. researchgate.net This long-standing ethnopharmacological relevance prompted researchers to isolate and identify the active principles responsible for these therapeutic effects, leading to a focus on alpha-Cyperone as a major bioactive component. nih.govchemfaces.com

Historical Academic Research Trajectories

The academic study of alpha-Cyperone has evolved significantly over the decades. The initial research trajectory, dating back to the mid-20th century, was primarily concerned with fundamental chemistry. A notable milestone from this era was the successful chemical synthesis of (+)-α-cyperone, reported in 1955, which was crucial for confirming its structure. rsc.org

Following the elucidation of its chemical nature, research shifted towards its biological and pharmacological activities, a trend that has accelerated in the 21st century. This modern research trajectory is characterized by in-vitro and in-vivo studies aimed at understanding the compound's mechanism of action at the molecular level. Key areas of investigation have included:

Anti-inflammatory Effects: A significant body of research has explored its anti-inflammatory properties. Studies have shown that alpha-Cyperone can inhibit the production of inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂) by suppressing the expression of cyclooxygenase-2 (COX-2). nih.govcaymanchem.com Its mechanism often involves the negative regulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govchemfaces.com

Neuroprotective Research: Investigations have demonstrated that alpha-Cyperone may offer protective effects for neuronal cells. For example, it has been shown to reduce oxidative stress and apoptosis in dopaminergic neuronal cells. caymanchem.comnih.gov Other studies have explored its potential in alleviating neuropathic pain. mdpi.comnih.gov

Antimicrobial and Antifungal Research: More recent studies have identified alpha-Cyperone as an agent with antifungal activity against various human fungal pathogens, including species of Candida and Cryptococcus. nih.gov Research has shown it can act synergistically with clinical antifungal drugs like fluconazole (B54011) and also inhibit the formation of the capsule in Cryptococcus neoformans, a major virulence factor. nih.gov

Table 2: Selected Research Findings on Alpha-Cyperone's Biological Activity

| Research Area | Finding | Investigated Pathway/Target |

|---|---|---|

| Anti-inflammation | Inhibited PGE₂ production and COX-2 expression. nih.govthegoodscentscompany.com | Down-regulation of NF-κB signaling. nih.govcaymanchem.com |

| Anti-inflammation | Downregulated the production and mRNA expression of the inflammatory cytokine IL-6. nih.gov | Negative regulation of the NF-κB pathway. nih.gov |

| Neuroprotection | Reduced hydrogen peroxide-induced reactive oxygen species (ROS) and apoptosis in SH-SY5Y cells. caymanchem.com | Activation of the Nrf2 pathway. caymanchem.com |

| Antiviral | Reduced the production of hepatitis B surface antigen (HBsAG) in infected HepG2 2.2.15 cells. caymanchem.com | Not specified. |

| Antifungal | Showed fungicidal activity against Candida species and inhibited capsule synthesis in Cryptococcus neoformans. nih.gov | Not fully elucidated, but does not appear to target the fungal membrane directly. nih.gov |

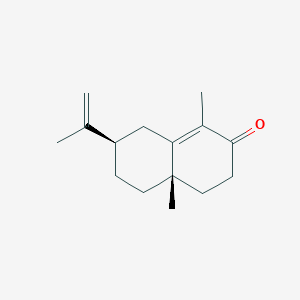

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFXJZXMWHNCEH-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197086 | |

| Record name | (+)-alpha-Cyperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-08-5 | |

| Record name | (+)-α-Cyperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-alpha-Cyperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CYPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL24SG1C2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Synthetic Approaches of Alpha Cyperone

Elucidation of Biosynthetic Pathways in Plant Species

The biosynthesis of alpha-cyperone follows the general pathway established for eudesmane (B1671778) sesquiterpenoids, which are C15 isoprenoid compounds. nih.gov The construction of the characteristic bicyclic eudesmane skeleton originates from farnesyl pyrophosphate (FPP), a universal precursor for sesquiterpenes. nih.gov The formation of FPP itself occurs through the mevalonic acid (MVA) pathway in the plant cell's cytosol. thegoodscentscompany.com

The key step in the biosynthesis is the complex cyclization of the linear FPP molecule, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases. nih.gov The proposed mechanism for the formation of the eudesmane core begins with the ionization of FPP, leading to the formation of a farnesyl cation. nih.gov This is followed by a 1,10-cyclization to generate a 10-membered germacradienyl cation intermediate. Subsequent proton-initiated secondary cyclization of this intermediate leads to the formation of the bicyclic eudesm-5-yl carbocation. acs.org This carbocation serves as a critical branch point for various eudesmane-type sesquiterpenes. acs.org A final deprotonation step or oxidation would then yield the alpha-cyperone structure. While terpene synthases that produce related eudesmane structures, such as diols, have been identified and characterized in other plants like maize and Tripterygium wilfordii, the specific sesquiterpene synthase responsible for alpha-cyperone production in Cyperus rotundus has not yet been fully isolated and characterized. thegoodscentscompany.com

Genetic and Enzymatic Regulation of Alpha-Cyperone Biosynthesis

The production of alpha-cyperone, like other plant secondary metabolites, is a tightly regulated process influenced by genetic, developmental, and environmental factors. The primary point of regulation is at the enzymatic level, particularly the expression and activity of the enzymes in the biosynthetic pathway.

Enzymatic Regulation: The rate-limiting steps in sesquiterpenoid biosynthesis are often catalyzed by farnesyl pyrophosphate synthase (FPS) and the specific sesquiterpene synthases (TPSs). nih.gov FPS controls the supply of the direct precursor, FPP, while the TPS governs the formation of the specific sesquiterpene skeleton from FPP. nih.gov The abundance and composition of essential oils in Cyperus rotundus, including the concentration of alpha-cyperone, have been observed to vary depending on the plant's geographical origin, suggesting that environmental factors can modulate the activity of these key enzymes. researchgate.net

Genetic Regulation: The expression of TPS genes is controlled by a complex network of regulatory factors. Studies on other plant species have shown that transcription factors from families such as WRKY, AP2/ERF, bHLH, and MYB play crucial roles in modulating the transcription of terpenoid biosynthetic genes. nih.gov For instance, in peach, dozens of PpTPS genes have been identified, with their expression varying during fruit development and in response to pathogen attack, highlighting their role in both development and defense. acs.org The expression of these genes can also be influenced by plant hormones, such as jasmonates, which are known to elicit the production of defense-related secondary metabolites. nih.gov It is highly probable that similar regulatory systems, involving specific transcription factors and hormonal signaling pathways, control the biosynthesis of alpha-cyperone in Cyperus rotundus, orchestrating its production in response to developmental cues and external stimuli.

Total Synthesis Methodologies and Strategies

The stereochemically complex structure of alpha-cyperone has made it an attractive target for total synthesis, leading to the development of several distinct strategies. A significant challenge in its synthesis is establishing the correct stereochemistry, particularly the cis relationship between the angular methyl group and the isopropenyl group at the ring junction.

Early attempts, such as the Robinson annulation approach by Howe and McQuillin, were inefficient, resulting in very low yields of the desired product. More successful and stereoselective methods have since been developed, often employing chiral starting materials.

A summary of selected total synthesis strategies is presented below:

| Starting Material | Key Reaction(s) | Overall Yield | Reference |

| (R)-Dihydrocarvone | Stereoselective Michael addition | 46% | |

| (-)-2-Carone | (Not specified) | (Not specified) | |

| (+)-Carvone | Diels-Alder reaction | 40% (7 steps) | |

| (Not specified) | Robinson annulation | <5% |

These methodologies showcase the evolution of synthetic strategies from classical, low-yield reactions to modern, highly stereoselective transformations that provide efficient access to this natural product.

Semisynthetic Routes and Derivative Preparation

Alpha-cyperone, being a readily available natural product, serves as a valuable starting material for the synthesis of other complex natural products and novel derivatives. researchgate.net Chemical modifications of the alpha-cyperone scaffold allow for the exploration of structure-activity relationships and the creation of new compounds.

An example of its use in semisynthesis is the preparation of (-)-allohedycaryol, a germacrane (B1241064) alcohol. This synthesis started from (+)-alpha-cyperone, which was converted in several steps to a mesylate intermediate, with a key transformation being a regio- and stereoselective epoxidation. A subsequent Marshall fragmentation of the mesylate was employed to construct the ten-membered ring characteristic of the target molecule.

Furthermore, derivatives of alpha-cyperone itself have been synthesized. An efficient asymmetric route has been reported for the total synthesis of (+)-12-hydroxy-α-cyperone and (+)-12-oxo-α-cyperone. acs.org These compounds represent oxidized derivatives of alpha-cyperone, demonstrating that the isopropenyl group can be a site for chemical modification. Such modifications, including oxidation and reduction, are common strategies in the derivatization of eudesmane sesquiterpenes to generate novel structures and functionalities. nih.gov

Pharmacological Activities and Therapeutic Potential of Alpha Cyperone

Anti-inflammatory Efficacy

The anti-inflammatory capacity of alpha-cyperone is well-documented, stemming from its multi-target action on key inflammatory cascades. It effectively mitigates inflammatory responses by intervening in critical signaling pathways, reducing the expression of inflammatory proteins, and controlling inflammatory cell death mechanisms.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, and its inhibition is a key therapeutic strategy for inflammatory diseases. Alpha-cyperone has demonstrated significant inhibitory effects on this pathway. In lipopolysaccharide (LPS)-stimulated models, alpha-cyperone suppresses the transcriptional activity of NF-κB. nih.gov This is achieved by preventing the nuclear translocation of the p65 subunit, a critical step for NF-κB activation. nih.gov The mechanism involves inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, alpha-cyperone ensures NF-κB remains inactive in the cytoplasm, thereby downregulating the expression of NF-κB-dependent inflammatory genes. nih.govnih.gov This negative regulation of the NF-κB pathway is a central component of alpha-cyperone's anti-inflammatory action. nih.govresearchgate.net

Regulation of MAPK Signaling Pathways (ERK, JNK, p38)

Mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial transducers of extracellular signals that regulate inflammation. nih.gov Alpha-cyperone has been shown to modulate these pathways effectively. Studies have revealed that it decreases the phosphorylation of p38, JNK, and ERK, which are activated in inflammatory conditions. nih.gov Molecular docking analyses have further substantiated these findings, showing that alpha-cyperone can stably and effectively bind to p65, p38, ERK, and JNK. nih.gov By inhibiting the phosphorylation and activation of these MAPKs, alpha-cyperone blocks downstream signaling events that lead to the production of inflammatory mediators. nih.govresearchgate.net

Impact on Inflammatory Cytokines and Mediators

A direct consequence of alpha-cyperone's influence on the NF-κB and MAPK pathways is a marked reduction in the production of pro-inflammatory cytokines and mediators. In various cell models, including chondrocytes and microglia, alpha-cyperone significantly abolishes the induced production of key inflammatory molecules. nih.govresearchgate.net It has been shown to decrease the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.gov Furthermore, it suppresses the expression of enzymes responsible for producing inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov

Table 1: Effect of Alpha-Cyperone on Inflammatory Cytokines and Mediators

| Cytokine/Mediator | Effect of Alpha-Cyperone | Reference |

|---|---|---|

| Interleukin-1β (IL-1β) | Decreased production | researchgate.netnih.gov |

| Interleukin-6 (IL-6) | Decreased production and mRNA expression | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Suppressed expression | nih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated expression | nih.gov |

| Prostaglandin E2 (PGE2) | Inhibited production | nih.govnih.gov |

| Metalloproteinase-3 (MMP-3) | Suppressed synthesis | nih.gov |

| Metalloproteinase-13 (MMP-13) | Suppressed synthesis | nih.gov |

Modulation of Pyroptosis Mechanisms

Pyroptosis is a highly inflammatory form of programmed cell death executed by the gasdermin protein family and is critically involved in disease pathogenesis. nih.gov Recent research demonstrates that alpha-cyperone can effectively modulate this process. In a model of LPS-induced pyroptosis in rat aortic endothelial cells, alpha-cyperone was found to significantly reduce cell death and suppress the release of the key pyroptotic cytokines IL-1β and IL-18. nih.govnih.gov The mechanism involves the inhibition of the canonical pyroptosis pathway. Alpha-cyperone downregulates the mRNA and protein expression of core components of the inflammasome, including NLRP3, ASC, and Caspase-1, as well as the pore-forming protein Gasdermin D (GSDMD). nih.govnih.gov Molecular docking studies predict a strong binding affinity of alpha-cyperone to these pyroptosis-related targets, suggesting a direct interaction. nih.gov This inhibition of the NLRP3/Caspase-1/GSDMD axis represents a significant aspect of alpha-cyperone's anti-inflammatory profile. nih.gov

Involvement of Akt/Nrf2/HO-1 Signaling Pathway

The Akt/Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress and inflammation. researchgate.net Alpha-cyperone has been found to activate this protective pathway. researchgate.netnih.gov Studies show that it upregulates the expression of Heme Oxygenase-1 (HO-1) and enhances the nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net Nrf2 is a transcription factor that, upon activation, moves to the nucleus to initiate the expression of various antioxidant and cytoprotective genes. researchgate.net This activation is mediated through the upstream kinase Akt. researchgate.netnih.gov The activation of the Akt/Nrf2/HO-1 axis by alpha-cyperone contributes to its ability to suppress inflammation and protect cells from inflammatory damage. researchgate.net Interestingly, the PI3K/AKT signaling pathway has also been identified as the primary pathway through which alpha-cyperone modulates pyroptosis-related gene expression. nih.govnih.gov

Table 2: Effect of Alpha-Cyperone on Key Signaling Proteins

| Protein/Pathway | Effect of Alpha-Cyperone | Reference |

|---|---|---|

| NF-κB | Inhibited activation and nuclear translocation | nih.govnih.govresearchgate.net |

| p38 MAPK | Decreased phosphorylation | nih.govresearchgate.net |

| ERK | Decreased phosphorylation | nih.govresearchgate.net |

| JNK | Decreased phosphorylation | nih.govresearchgate.net |

| Akt | Activated/Increased phosphorylation | researchgate.netnih.gov |

| Nrf2 | Enhanced nuclear translocation | researchgate.netnih.gov |

| HO-1 | Upregulated expression | researchgate.netnih.gov |

| NLRP3 Inflammasome | Downregulated expression | nih.govnih.gov |

| Caspase-1 | Downregulated expression | nih.govnih.gov |

| Gasdermin D (GSDMD) | Downregulated expression | nih.govnih.gov |

Neuroprotective Effects

Beyond its systemic anti-inflammatory actions, alpha-cyperone exhibits significant neuroprotective properties. Neuroinflammation, driven by activated microglia, is a key contributor to neurodegenerative diseases. nih.gov Alpha-cyperone exerts neuroprotective effects by directly inhibiting this neuroinflammatory response. researchgate.net It has been shown to protect dopaminergic neurons from inflammatory-induced toxicity. researchgate.netnih.gov This protection is linked to its ability to suppress the activation of microglia and subsequently decrease the production of neuroinflammatory factors like TNF-α, IL-6, and IL-1β in these cells. researchgate.netnih.gov

The underlying mechanisms for this neuroprotection mirror its anti-inflammatory activities, involving the dual action of suppressing the NF-κB pathway while activating the protective Akt/Nrf2/HO-1 pathway in microglia. researchgate.netnih.gov Furthermore, alpha-cyperone has been shown to protect neuronal cells against hydrogen peroxide-induced oxidative stress and apoptosis. mdpi.com It also interacts with tubulin, destabilizing microtubule polymerization, which may contribute to the reduction of inflammation in the brain. researchgate.net

Attenuation of Oxidative Stress in Neuronal Cells

Alpha-Cyperone has demonstrated significant neuroprotective effects by mitigating oxidative stress in various experimental models. Research indicates that the compound can protect dopaminergic neurons from oxidative damage, a key factor in neurodegenerative diseases. nih.govnih.govfrontiersin.org In studies using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, alpha-Cyperone pretreatment was found to substantially decrease cell death and the production of reactive oxygen species (ROS). frontiersin.org

The primary mechanism underlying this protective effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org Alpha-Cyperone enhances the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. nih.govfrontiersin.org This activation was confirmed in a rat model of Parkinson's disease, where alpha-Cyperone was shown to activate the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.gov This activation leads to the upregulation of downstream antioxidant enzymes, including glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1) in microglia. nih.gov Furthermore, studies on spinal cord injury models have also shown that alpha-Cyperone can augment Nrf2 levels as part of its protective action. youtube.com

| Experimental Model | Key Pathway(s) Modulated | Observed Effects | Reference |

|---|---|---|---|

| H₂O₂-induced SH-SY5Y cells | Nrf2 activation | Decreased ROS production and cell death | nih.gov, frontiersin.org |

| LPS-induced Parkinson's disease rat model | Nrf2/HO-1 activation | Upregulated antioxidant enzymes (GCLC, GCLM, NQO1) | nih.gov |

| Rat primary cortical neurons (H₂O₂-induced) | Akt/Nrf2 activation | Augmented levels of Nrf2 | youtube.com |

Anti-Apoptotic Mechanisms in Neuronal Damage

In addition to combating oxidative stress, alpha-Cyperone exerts neuroprotective effects through direct anti-apoptotic mechanisms. Apoptosis, or programmed cell death, is a critical process in neuronal loss associated with neurodegenerative disorders. Studies have shown that alpha-Cyperone can attenuate apoptosis in dopaminergic neuronal cells induced by oxidative insults like H₂O₂. nih.govfrontiersin.org

The anti-apoptotic activity of alpha-Cyperone is mediated by its influence on the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway. Research demonstrates that alpha-Cyperone significantly upregulates the expression of the anti-apoptotic protein Bcl-2 while concurrently downregulating the expression of the pro-apoptotic protein Bax. nih.govfrontiersin.org This shift in the Bax/Bcl-2 ratio helps to preserve mitochondrial integrity and prevent the initiation of the apoptotic cascade. Furthermore, alpha-Cyperone has been shown to inhibit the activation of caspase-3, a crucial executioner enzyme in the apoptotic process. nih.govfrontiersin.org By reducing the levels of cleaved-caspase-3, alpha-Cyperone effectively halts the final steps of cell death, thereby protecting neurons from damage. nih.govfrontiersin.org These anti-apoptotic effects are functionally linked to the activation of the Nrf2 pathway, as inhibiting Nrf2 was found to reverse the protective effects of alpha-Cyperone on these apoptotic markers. nih.govfrontiersin.org

Inhibition of Microglia-Mediated Neuroinflammation

Chronic neuroinflammation, largely driven by the activation of microglia, is a key pathological feature of many neurodegenerative diseases. Alpha-Cyperone has been identified as a potent inhibitor of microglia-mediated neuroinflammation. In both in vitro and in vivo models, alpha-Cyperone effectively suppresses the activation of microglial cells. nih.govnih.gov In lipopolysaccharide (LPS)-induced models, which mimic bacterial infection and inflammation, alpha-Cyperone markedly decreases the production and expression of pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govnih.gov

The molecular mechanisms for this anti-neuroinflammatory action are multifaceted. A primary pathway targeted by alpha-Cyperone is the nuclear factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammation. Alpha-Cyperone inhibits the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes. nih.govyoutube.comnih.gov Concurrently, it activates the protective Akt/Nrf2/HO-1 signaling axis, which helps resolve inflammation and protect against cellular stress. nih.govnih.gov Another identified mechanism involves the STING (stimulator of interferon genes) pathway; alpha-Cyperone can inhibit microglia activation triggered by tumor-derived DNA through this pathway, which also involves the downstream NF-κB subunit p65. nih.gov

| Experimental Model | Key Pathway(s) Modulated | Observed Effects | Reference |

|---|---|---|---|

| LPS-induced BV-2 microglia cells | Suppression of NF-κB; Activation of Akt/Nrf2/HO-1 | Decreased production of TNF-α, IL-6, and IL-1β | nih.gov, nih.gov |

| LPS-induced Parkinson's disease rat model | Suppression of NF-κB; Activation of Nrf2/HO-1 | Suppressed expression of TNF-α, IL-6, IL-1β, iNOS, COX-2 | nih.gov |

| Tumor-derived DNA-stimulated microglia | Inhibition of STING pathway | Reduced neuroinflammation via inhibition of IRF3 and p65 NF-κB | nih.gov |

Interaction with Tubulin and Microtubule Destabilization in Brain

The interaction between alpha-Cyperone and the microtubule cytoskeleton has been noted in scientific literature. Microtubules, polymers of α- and β-tubulin, are essential for maintaining cell structure, intracellular transport, and cell division. nih.gov It has been reported that alpha-Cyperone may weaken the inflammatory response through the destabilization of microtubules in the brain. nih.gov However, based on the conducted searches, detailed mechanistic studies elucidating the direct binding site of alpha-Cyperone on tubulin or the specific biochemical consequences of this interaction in brain cells are not extensively detailed.

Impact on Tau Protein Aggregation and Misfolding

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which are collectively known as tauopathies. frontiersin.org Despite the established neuroprotective effects of alpha-Cyperone against oxidative stress and neuroinflammation, the conducted literature searches did not yield specific research findings on the direct impact of alpha-Cyperone on tau protein aggregation, phosphorylation, or misfolding.

Alleviation of Neuropathic Pain through Norepinephrine (B1679862) Pathway Modulation

Neuropathic pain is a chronic pain state often associated with damage to the nervous system. Descending noradrenergic pathways from the brainstem to the spinal cord play a crucial role in modulating pain signals, and drugs that modulate norepinephrine levels, such as serotonin-norepinephrine reuptake inhibitors, are used in its treatment. While alpha-Cyperone has been investigated for its anti-inflammatory and analgesic properties in conditions like osteoarthritis, the conducted searches did not provide direct evidence linking its mechanism of action for alleviating neuropathic pain specifically to the modulation of the norepinephrine pathway.

Anticancer Activity

Alpha-Cyperone has emerged as a compound of interest for its potential anticancer properties, demonstrating inhibitory effects against various cancer cell lines. Research has focused on its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).

In studies on human cervical cancer HeLa cells, alpha-Cyperone was shown to effectively inhibit proliferation and trigger apoptosis. The underlying mechanism involves the generation of intracellular reactive oxygen species (ROS), which in turn modulates the PI3K/Akt/mTOR signaling pathway. This process leads to the activation of the mitochondrial apoptotic pathway, characterized by the increased expression of key apoptotic proteins including cytochrome c, cleaved caspase-3, PARP, and the pro-apoptotic protein Bax.

Furthermore, an n-hexane fraction derived from the rhizome of Cyperus rotundus, in which alpha-Cyperone is a principal active ingredient, exhibited potent anticancer activity against the MCF-7 breast cancer cell line. The mechanism of action in this model involved the induction of apoptosis and the arrest of the cell cycle, with an observed accumulation of cells in the G0-G1 phase.

| Cancer Cell Line | Mechanism of Action | Key Molecular Events | Reference |

|---|---|---|---|

| HeLa (Human Cervical Cancer) | Induction of apoptosis via ROS-mediated PI3K/Akt/mTOR pathway | Increased ROS, cytochrome c, cleaved caspase-3, PARP, Bax | |

| MCF-7 (Human Breast Cancer) | Induction of apoptosis and cell cycle arrest | Accumulation of cells in G0-G1 phase |

Antimicrobial Properties

Alpha-Cyperone has also been recognized for its broad-spectrum antimicrobial activities, showing efficacy against both pathogenic fungi and bacteria.

Alpha-Cyperone exhibits significant antifungal properties, particularly against opportunistic fungal pathogens such as Candida and Cryptococcus species. nih.gov It has demonstrated fungicidal activity against various Candida species, including the drug-resistant Candida krusei and the emerging multidrug-resistant pathogen Candida auris. nih.gov Furthermore, alpha-Cyperone has been shown to affect the synthesis of the capsule in Cryptococcus neoformans, a major virulence factor for this causative agent of fungal meningitis. nih.gov At a sub-inhibitory concentration of 16 µg/mL, it significantly reduced the capsule size of Cryp. neoformans. nih.gov

The minimal inhibitory concentrations (MICs) of alpha-Cyperone against several fungal species have been determined, as detailed in the table below.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 500 |

| Candida glabrata | 500 |

| Candida krusei | 250 |

| Cryptococcus neoformans | 500 |

A noteworthy finding is the synergistic effect of alpha-Cyperone with the conventional antifungal drug fluconazole (B54011) against C. krusei. In combination, the MIC of alpha-Cyperone was reduced 8-fold, and the MIC of fluconazole was reduced 16-fold, indicating a potent synergistic interaction. mdpi.com

The antibacterial profile of alpha-Cyperone is multifaceted. While some studies have reported a lack of direct bactericidal or bacteriostatic activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli using standard disk diffusion assays, other research highlights a more nuanced anti-virulence mechanism. nih.gov

Specifically, at subinhibitory concentrations, alpha-Cyperone has been shown to significantly inhibit the production of α-hemolysin (Hla) in S. aureus. nih.govkoreascience.krresearchgate.netjmb.or.kr Hla is a crucial virulence factor that contributes to the pathogenesis of S. aureus infections, including pneumonia, by forming pores in host cell membranes. koreascience.krjmb.or.kr By attenuating Hla expression, alpha-Cyperone can protect lung cells from injury induced by this toxin, offering a potential anti-virulence strategy to combat S. aureus infections without exerting direct selective pressure that leads to drug resistance. nih.govkoreascience.krresearchgate.netjmb.or.kr There is also evidence to suggest that alpha-Cyperone can inhibit the adherence and invasion of avian pathogenic E. coli (APEC) to chicken type II pneumocytes. researchgate.net

Other Pharmacological Research

Beyond its more extensively studied properties, alpha-cyperone has been investigated for its therapeutic potential in several other areas of medicine. These studies highlight the compound's multifaceted mechanisms of action, targeting key signaling pathways involved in inflammation, fibrosis, and cellular stress.

Chronic kidney disease (CKD) is characterized by progressive renal fibrosis and persistent inflammation, leading to a gradual loss of kidney function. nih.govbohrium.comresearchgate.net Research in a mouse model of CKD induced by subtotal nephrectomy has demonstrated that alpha-cyperone can mitigate renal injury. nih.govnih.gov In this study, treatment with alpha-cyperone significantly improved renal function and reduced tubulointerstitial fibrosis. nih.govnih.gov

The protective effects of alpha-cyperone in the kidney are attributed to its ability to suppress inflammation and oxidative stress. nih.govnih.gov Mechanistically, alpha-cyperone was found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.govnih.gov Concurrently, it activated the Akt/Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress. nih.govnih.gov The study observed that alpha-cyperone treatment led to a reduction in serum levels of inflammatory mediators and markers of oxidative damage in the renal tissues of CKD mice. nih.govnih.gov These findings suggest that alpha-cyperone holds promise as a bioactive compound for alleviating renal fibrosis and inflammation associated with CKD. nih.gov

Table 1: Effects of Alpha-Cyperone on Renal Injury Markers in a CKD Mouse Model

| Marker | Observation in CKD Model | Effect of Alpha-Cyperone Treatment | Signaling Pathway Implicated |

|---|---|---|---|

| Renal Function | Impaired | Significantly improved | - |

| Tubulointerstitial Fibrosis | Increased | Alleviated | NF-κB, Akt/Nrf2/HO-1 |

| Inflammatory Mediators | Increased serum levels | Ameliorated | NF-κB |

| Oxidative Stress (ROS, 8-OHdG) | Increased levels | Ameliorated | Akt/Nrf2/HO-1 |

| Antioxidant Enzyme (SOD) | Reduced activity | Activity restored | Akt/Nrf2/HO-1 |

Osteoarthritis (OA) is a degenerative joint disease where inflammation and the degradation of the extracellular matrix (ECM) of cartilage are key pathological features. nih.gov Alpha-cyperone has shown potential as a therapeutic agent for OA by targeting these processes. In studies using isolated rat chondrocytes, alpha-cyperone was found to counteract the inflammatory effects induced by interleukin-1β (IL-1β), a major cytokine involved in OA pathogenesis. nih.govfrontiersin.org

The compound dose-dependently inhibited the production of several key inflammatory and catabolic molecules, including:

Inducible nitric oxide synthase (iNOS)

Cyclooxygenase-2 (COX-2)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Matrix metalloproteinases (MMP-3, MMP-13)

A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5) nih.govfrontiersin.org

Furthermore, alpha-cyperone treatment upregulated the expression of type-2 collagen, a critical component of healthy cartilage. nih.govfrontiersin.org The underlying mechanism involves the downregulation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govfrontiersin.orgresearchgate.net Molecular docking studies have indicated that alpha-cyperone can effectively bind to key proteins in these pathways, such as p65, p38, ERK, and JNK, thereby inhibiting their activation. nih.govfrontiersin.org In vivo studies using a mouse model of arthritis confirmed that alpha-cyperone could prevent the development of osteoarthritis. nih.govfrontiersin.org

Table 2: Impact of Alpha-Cyperone on Key Molecules in Osteoarthritis

| Molecule/Pathway | Effect of Alpha-Cyperone in IL-1β-stimulated Chondrocytes |

|---|---|

| Inflammatory Cytokines (TNF-α, IL-6) | Downregulated |

| Inflammatory Enzymes (iNOS, COX-2) | Downregulated |

| Matrix Degrading Enzymes (MMP-3, MMP-13, ADAMTS-5) | Downregulated |

| Type-2 Collagen | Upregulated |

| NF-κB Signaling | Inhibited |

| MAPK Signaling (p38, ERK, JNK) | Phosphorylation decreased |

Preclinical research suggests that alpha-cyperone possesses antidepressant-like properties. In a study involving mice subjected to chronic unpredictable mild stress (CUMS), a model used to induce depressive phenotypes, intervention with alpha-cyperone led to significant improvements in behavioral tests such as the sucrose (B13894) preference test, tail suspension test, and forced swimming test. scienceopen.comnih.gov

The therapeutic action of alpha-cyperone in this context appears to be linked to the enhancement of neuroplasticity. scienceopen.comnih.gov The study found that alpha-cyperone administration resulted in increased expression of SIRT3, reduced production of reactive oxygen species (ROS), and deactivation of the NLRP3 inflammasome in the hippocampus. scienceopen.comnih.gov This cascade of events also involved the suppression of NLRP3 inflammasome-related proteins, including ASC, Caspase-1, IL-1β, and IL-18. scienceopen.comnih.gov Consequently, levels of synaptic proteins like Synapsin-1 and PSD-95 were improved, and dendritic spine density was enhanced. scienceopen.comnih.gov These findings point to the potential of alpha-cyperone in treating depression by modulating neuroinflammatory and neuroplasticity pathways. scienceopen.comnih.govnih.gov

Table 3: Neurobiological Effects of Alpha-Cyperone in a Mouse Model of Depression

| Parameter | Effect of Alpha-Cyperone Treatment |

|---|---|

| Depressive Phenotypes | Significantly improved |

| SIRT3 Expression (Hippocampus) | Increased |

| Reactive Oxygen Species (ROS) Production | Reduced |

| NLRP3 Inflammasome Activation | Deactivated |

| Synaptic Proteins (Synapsin-1, PSD-95) | Improved |

| Dendritic Spine Density | Improved |

Research into the antiviral properties of compounds from Cyperus rotundus has been conducted. Studies have investigated the anti-hepatitis B virus (HBV) potential of various extracts from the rhizomes of this plant. frontiersin.org Bioactivity-guided fractionation has identified certain sesquiterpenoids from Cyperus rotundus that can inhibit HBV DNA replication and the secretion of HBV antigens (HBsAg and HBeAg). nih.gov Specifically, some eudesmane-type sesquiterpenoids were found to be potent inhibitors of HBV DNA replication. nih.gov However, these studies did not specifically identify alpha-cyperone as one of the active anti-HBV constituents. While fractions of C. rotundus have demonstrated anti-HBV effects, current scientific literature does not explicitly attribute this activity to alpha-cyperone itself. frontiersin.org

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that plays a significant role in the inflammatory processes associated with colitis. frontiersin.org Research has explored the potential of alpha-cyperone to modulate this pathway in the context of intestinal inflammation. A study using a mouse model of Crohn's disease-like colitis found that alpha-cyperone could alleviate the condition by antagonizing the intestinal mucosal inflammatory response. nih.gov

The mechanism of action was linked to the regulation of the TLR4/NF-κB signaling pathway. nih.gov Alpha-cyperone treatment was shown to significantly reduce the expression of key proteins within this pathway. nih.gov This led to a decrease in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the colon. nih.gov Furthermore, in an in vitro model using Caco-2 cells stimulated with lipopolysaccharide (LPS), a TLR4 agonist, alpha-cyperone also suppressed the expression of these inflammatory factors. nih.gov These findings indicate that alpha-cyperone may protect the intestinal barrier and alleviate colitis by modulating TLR4-mediated inflammatory signaling. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

Direct Molecular Target Interactions

Alpha-Cyperone has been shown to physically interact with several key proteins involved in inflammation, cell signaling, and cytoskeletal structure. These direct binding events are foundational to its observed cellular effects.

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the assembly of an inflammasome complex. frontiersin.orgyoutube.com The canonical pathway involves the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector protease Caspase-1. nih.gov Activated Caspase-1 cleaves Gasdermin D (GSDMD), leading to pore formation in the cell membrane and the release of pro-inflammatory cytokines. frontiersin.orgyoutube.com

Molecular docking studies have predicted that alpha-Cyperone can bind with high affinity to several key proteins in this pathway. nih.govnih.gov Research demonstrates that alpha-Cyperone significantly downregulates the expression of NLRP3, ASC, Caspase-1, and GSDMD at both the mRNA and protein levels in lipopolysaccharide (LPS)-induced rat aortic endothelial cells. nih.govnih.gov This intervention suppresses the activation of the NLRP3 inflammasome and subsequent cleavage of GSDMD, thereby inhibiting pyroptotic cell death and the release of inflammatory cytokines IL-1β and IL-18. nih.govnih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Observed Effect | Reference |

| NLRP3 | Strong | Downregulation of mRNA and protein expression | nih.gov, nih.gov |

| ASC | Strong | Downregulation of mRNA and protein expression | nih.gov, nih.gov |

| Caspase-1 | Strong | Downregulation of mRNA and protein expression | nih.gov, nih.gov |

| GSDMD | Strong | Downregulation of mRNA and protein expression | nih.gov, nih.gov |

Table 1: Interaction of alpha-Cyperone with Pyroptosis-Related Proteins.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB (commonly a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by its inhibitor, IκBα. nih.gov Pro-inflammatory stimuli trigger the degradation of IκBα, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.gov

Alpha-Cyperone has been found to inhibit the NF-κB pathway through direct and indirect actions. Molecular docking analyses have revealed that alpha-Cyperone can stably and effectively bind to the p65 subunit. nih.govnih.gov This interaction is believed to contribute to the observed inhibition of NF-κB activation. Mechanistically, alpha-Cyperone prevents the degradation of IκBα that is typically induced by inflammatory stimuli like IL-1β or LPS. nih.gov By stabilizing IκBα, it effectively blocks the nuclear translocation of p65, a finding confirmed by immunofluorescence staining. nih.gov This sequestration of p65 in the cytoplasm prevents it from binding to DNA and activating the expression of downstream inflammatory targets. nih.govnih.gov

Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. weizmann.ac.il The three major MAPK subfamilies are p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). nih.govnih.gov

Alpha-Cyperone directly targets components of the MAPK cascades. Molecular docking studies have confirmed that alpha-Cyperone exhibits stable and effective binding to p38, ERK, and JNK. nih.govnih.gov Functionally, alpha-Cyperone has been shown to inhibit the phosphorylation of all three major MAPKs (p38, ERK, and JNK) in a concentration-dependent manner in chondrocytes stimulated with IL-1β. nih.gov By preventing their phosphorylation, alpha-Cyperone blocks their activation and subsequent downstream signaling, which contributes to its anti-inflammatory effects. nih.gov However, in another study involving PMA-induced endothelial cells, alpha-cyperone did not affect the phosphorylation of JNK, p38, and ERK1/2. nih.gov

| Target Protein | Binding Prediction | Effect on Activation | Reference |

| p65 (NF-κB) | Stable and effective binding | Inhibits nuclear translocation | nih.gov, nih.gov |

| p38 (MAPK) | Stable and effective binding | Decreases phosphorylation | nih.gov, nih.gov |

| ERK (MAPK) | Stable and effective binding | Decreases phosphorylation | nih.gov, nih.gov |

| JNK (MAPK) | Stable and effective binding | Decreases phosphorylation | nih.gov, nih.gov |

Table 2: Molecular Docking and Functional Effects of alpha-Cyperone on NF-κB and MAPK Components.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a crucial part of the cytoskeleton. nih.gov They are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov

Alpha-Cyperone is reported to bind and interact directly with tubulin. medchemexpress.com This interaction leads to a distinct destabilization of microtubule polymerization. medchemexpress.com By disrupting the dynamic process of microtubule formation, alpha-Cyperone can interfere with critical cellular functions that rely on a stable and functional cytoskeleton, such as mitosis. nih.govmedchemexpress.com

Regulation of Gene and Protein Expression

A primary consequence of alpha-Cyperone's interaction with signaling molecules is the profound alteration of gene and protein expression profiles, particularly those related to inflammation and tissue degradation.

In response to inflammatory stimuli like IL-1β or LPS, cells typically upregulate a suite of pro-inflammatory and catabolic genes. nih.gov Studies in rat chondrocytes and RAW 264.7 macrophage cells have demonstrated that alpha-Cyperone treatment effectively counteracts this response. nih.govmedchemexpress.com It significantly downregulates the mRNA and protein expression of key inflammatory mediators, including:

Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov

Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govnih.gov

Matrix-degrading enzymes: Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5). nih.govnih.gov

Concurrently, alpha-Cyperone has been shown to upregulate the expression of anabolic molecules like type-2 collagen in chondrocytes, suggesting a role in promoting matrix synthesis. nih.govnih.gov Furthermore, as detailed in section 4.1.1, it also downregulates the expression of pyroptosis-related genes such as NLRP3, ASC, Caspase-1, and GSDMD. nih.govnih.gov This broad regulation of gene expression stems from its ability to inhibit the master transcription factors NF-κB and the signaling activities of MAPKs. nih.gov

| Gene/Protein Category | Specific Target | Effect of alpha-Cyperone | Cellular Context | Reference |

| Inflammatory Enzymes | COX-2, iNOS | Downregulation | Chondrocytes, Macrophages | nih.gov, medchemexpress.com, nih.gov |

| Inflammatory Cytokines | TNF-α, IL-6, IL-1β, IL-18 | Downregulation | Chondrocytes, Endothelial Cells | nih.gov, nih.gov, nih.gov |

| Matrix Degradation | MMPs, ADAMTS5 | Downregulation | Chondrocytes | nih.gov, nih.gov |

| Matrix Synthesis | Type-2 Collagen | Upregulation | Chondrocytes | nih.gov, nih.gov |

| Pyroptosis Pathway | NLRP3, ASC, Caspase-1, GSDMD | Downregulation | Endothelial Cells | nih.gov, nih.gov |

| Cell Adhesion/Migration | Nck-2, Cdc42, Rac1 | Downregulation | Not specified | medchemexpress.com, targetmol.com |

Table 3: Summary of alpha-Cyperone's Effect on Gene and Protein Expression.

Modulation of Intracellular Signaling Cascades (beyond inflammatory pathways)

Beyond its well-documented effects on the NF-κB and MAPK inflammatory pathways, alpha-Cyperone also modulates other critical intracellular signaling cascades. weizmann.ac.ilunits.it

PI3K/AKT Pathway: Research into the mechanism of pyroptosis inhibition has revealed that alpha-Cyperone's effects may be mediated through the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. nih.govnih.gov RNA sequencing and subsequent Western blot validation showed that alpha-Cyperone effectively inhibited the phosphorylation of both PI3K and AKT in rat aortic endothelial cells. nih.govnih.gov The PI3K/AKT cascade is a crucial pathway involved in regulating cell survival, proliferation, and metabolism. weizmann.ac.il

PKC Pathway: In human umbilical vein endothelial cells (HUVECs), alpha-Cyperone was found to inhibit phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced shedding of the endothelial cell protein C receptor (EPCR). nih.gov This effect was attributed to the inhibition of the Protein Kinase C (PKC) pathway, specifically by preventing PKC translocation, without affecting the MAPK pathway in this particular model. nih.gov

These findings indicate that the molecular mechanisms of alpha-Cyperone are not limited to canonical inflammatory routes but extend to other fundamental signaling networks that control diverse cellular functions.

Cellular Apoptosis Pathways

Alpha-cyperone has been shown to modulate several key signaling pathways involved in programmed cell death, or apoptosis. Its anti-apoptotic effects are primarily observed through its influence on the mitochondrial pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.comnih.govnih.gov This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself, which together control the release of apoptogenic factors from the mitochondria. mdpi.comnih.govyoutube.com

Research indicates that alpha-cyperone can attenuate apoptosis induced by stressors like hydrogen peroxide (H₂O₂) and oxygen-glucose deprivation (OGD). nih.govscienceopen.com In cellular models, alpha-cyperone treatment has been found to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio helps to stabilize the mitochondrial membrane, preventing the release of cytochrome c, a critical step in initiating the caspase cascade. mdpi.comnih.govyoutube.com

The execution of apoptosis is carried out by a family of cysteine proteases known as caspases. mdpi.com Alpha-cyperone has been observed to significantly reduce the expression of cleaved-caspase-3, the active form of a key executioner caspase, in cells under oxidative stress. nih.gov This inhibition of caspase-3 activation is a downstream consequence of the stabilization of the mitochondrial membrane and the modulation of the Bcl-2 family proteins.

Furthermore, the anti-apoptotic activity of alpha-cyperone is linked to the modulation of several signaling cascades. Studies have demonstrated its ability to inhibit the reactive oxygen species (ROS)-c-Jun N-terminal kinase (JNK) signaling pathway. scielo.brresearchgate.net By reducing ROS levels, alpha-cyperone prevents the activation of JNK, which in turn suppresses the expression of Bax and caspase-3. scielo.brresearchgate.net Additionally, alpha-cyperone has been shown to protect against OGD-induced cardiomyocyte apoptosis by stimulating the Akt signaling pathway, which subsequently inhibits the FOXO3a/NF-κB pathway. scienceopen.comnih.gov

Table 1: Effect of alpha-Cyperone on Key Apoptotic Regulators

| Target Protein/Pathway | Cell Type | Inducing Agent | Effect of alpha-Cyperone | Reference |

| Bcl-2 | SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Upregulation | nih.gov |

| Bax | SH-SY5Y Cells, Ovarian Granulosa Cells | Hydrogen Peroxide (H₂O₂) | Downregulation | nih.govscielo.brresearchgate.net |

| Cleaved-caspase-3 | SH-SY5Y Cells, Ovarian Granulosa Cells | Hydrogen Peroxide (H₂O₂) | Downregulation | nih.govscielo.brresearchgate.net |

| Akt/FOXO3a/NF-κB Pathway | Cardiomyocytes | Oxygen-Glucose Deprivation (OGD) | Inhibition of FOXO3a/NF-κB via Akt activation | scienceopen.comnih.gov |

| ROS-JNK Pathway | Ovarian Granulosa Cells | Hydrogen Peroxide (H₂O₂) | Inhibition | scielo.brresearchgate.net |

Oxidative Stress Regulation Mechanisms

Alpha-cyperone demonstrates significant protective effects against cellular damage by modulating pathways involved in oxidative stress. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govtandfonline.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.com Under normal conditions, Nrf2 is held in the cytoplasm, but upon activation by compounds like alpha-cyperone, it translocates to the nucleus. nih.govmdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of cytoprotective genes. mdpi.com

Studies using SH-SY5Y neuroblastoma cells have shown that alpha-cyperone enhances the nuclear translocation of Nrf2. nih.gov This activation of the Nrf2 pathway is crucial for the neuroprotective effects of alpha-cyperone against H₂O₂-induced oxidative stress and apoptosis. nih.govresearchgate.net The inhibition of Nrf2 has been shown to attenuate the protective effects of alpha-cyperone, confirming the pathway's importance. nih.gov The activation of Nrf2 by alpha-cyperone has also been observed in models of chronic kidney disease, where it contributes to the amelioration of oxidative stress. tandfonline.com

By activating the Nrf2 pathway, alpha-cyperone leads to an increase in the activity of antioxidant enzymes. For instance, in models of chronic kidney disease, alpha-cyperone treatment restored the reduced activity of superoxide (B77818) dismutase (SOD), a key enzyme that scavenges superoxide anions. tandfonline.com Similarly, in cardiomyocytes subjected to OGD, alpha-cyperone upregulated SOD activity. nih.gov This enhancement of the cellular antioxidant defense system allows for more effective neutralization of reactive oxygen species (ROS).

Table 2: Modulation of Oxidative Stress Markers by alpha-Cyperone

| Marker/Pathway | Model System | Effect of alpha-Cyperone | Reference |

| Nrf2 Nuclear Translocation | SH-SY5Y Cells, Mouse Renal Tissue | Increased | nih.govtandfonline.com |

| Reactive Oxygen Species (ROS) | SH-SY5Y Cells, Cardiomyocytes, Ovarian Granulosa Cells | Decreased | nih.govscielo.brnih.gov |

| Superoxide Dismutase (SOD) Activity | Mouse Renal Tissue, Cardiomyocytes | Increased | nih.govtandfonline.com |

| Malondialdehyde (MDA) | Cardiomyocytes | Decreased | nih.gov |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Mouse Renal Tissue | Decreased | tandfonline.com |

Effects on Extracellular Matrix Degradation and Synthesis

The integrity of the extracellular matrix (ECM), the scaffold that supports tissues, is maintained by a balance between synthesis and degradation. nih.govmdpi.com Key enzymes responsible for ECM degradation are the matrix metalloproteinases (MMPs). nih.govmdpi.com Research has shown that alpha-cyperone plays a significant role in maintaining ECM homeostasis, particularly by inhibiting its degradation in pathological conditions like osteoarthritis. nih.govnih.gov

In studies involving rat chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine that promotes ECM breakdown, alpha-cyperone was found to suppress the expression of several MMPs. nih.gov Specifically, it dose-dependently inhibited the production of MMP-1, MMP-3, and MMP-13, which are crucial collagenases and stromelysins involved in cartilage degradation. nih.gov This inhibition occurs at the protein level and is a result of alpha-cyperone's ability to down-regulate the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are activated by IL-1β and drive the expression of these degradative enzymes. nih.govnih.gov

In addition to preventing degradation, alpha-cyperone also appears to support ECM synthesis. The same studies on chondrocytes demonstrated that alpha-cyperone could counteract the IL-1β-induced downregulation of key ECM components. nih.gov Treatment with alpha-cyperone was shown to increase the expression of Aggrecan and Collagen II, two of the most important structural molecules in cartilage. nih.gov Immunofluorescence and immunohistochemical staining have confirmed that alpha-cyperone treatment helps preserve Collagen II levels in both IL-1β-stimulated chondrocytes and in animal models of osteoarthritis. nih.gov By both inhibiting the enzymes that break down the ECM and promoting the synthesis of its core components, alpha-cyperone helps to preserve tissue structure and function. nih.gov

Table 3: Impact of alpha-Cyperone on Extracellular Matrix Components

| Target Molecule/Enzyme | Model System | Inducing Agent | Effect of alpha-Cyperone | Reference |

| Matrix Metalloproteinase-1 (MMP-1) | Rat Chondrocytes | Interleukin-1β (IL-1β) | Downregulation | nih.gov |

| Matrix Metalloproteinase-3 (MMP-3) | Rat Chondrocytes | Interleukin-1β (IL-1β) | Downregulation | nih.gov |

| Matrix Metalloproteinase-13 (MMP-13) | Rat Chondrocytes, Mouse Model of Osteoarthritis | Interleukin-1β (IL-1β), Destabilization of the Medial Meniscus (DMM) | Downregulation | nih.gov |

| Collagen II | Rat Chondrocytes, Mouse Model of Osteoarthritis | Interleukin-1β (IL-1β), Destabilization of the Medial Meniscus (DMM) | Upregulation/Preservation | nih.gov |

| Aggrecan | Rat Chondrocytes | Interleukin-1β (IL-1β) | Upregulation | nih.gov |

Preclinical and in Vivo Studies

Animal Models of Inflammatory Diseases

Alpha-cyperone has demonstrated significant anti-inflammatory effects in several animal models of inflammatory diseases. Its mechanisms of action often involve the modulation of key inflammatory signaling pathways.

In a mouse model of osteoarthritis, alpha-cyperone was found to prevent the development of the disease. nih.gov Mechanistically, it inhibited the activation of nuclear factor-kappa B (NF-κB) by preventing its nuclear transfer and reduced the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.gov This led to a dose-dependent decrease in the production of inflammatory cytokines such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in rat chondrocytes. nih.gov Furthermore, it downregulated the expression of matrix metalloproteinases (MMPs) and ADAMTS5, while upregulating type-2 collagen, suggesting a protective effect on cartilage. nih.gov

Another study using a mouse model of chronic kidney disease (CKD) showed that alpha-cyperone improved renal function and alleviated tubulointerstitial fibrosis. tandfonline.com It achieved this by reducing serum levels of inflammatory mediators like monocyte chemoattractant protein-1 (MCP-1), IL-1β, and IL-18. tandfonline.com The underlying mechanism was attributed to the inactivation of the NF-κB signaling pathway and activation of the Akt/Nrf2/HO-1 pathway. tandfonline.com

In a rabbit model of endotoxin-induced fever, alpha-cyperone was effective in reducing body temperature, indicating its antipyretic properties. frontiersin.org Additionally, studies on mouse models of skin inflammation induced by arachidonic acid and 12-O-tetradecanoylphorbol-13-acetate (TPA) showed that topical application of an extract containing alpha-cyperone reduced ear edema and cellular infiltration. frontiersin.orgsci-hub.se

Research in a rat model of pelvic inflammatory disease demonstrated that treatment with Cyperus rotundus, which contains alpha-cyperone, inhibited the infiltration of lymphocytes and neutrophils and reduced the release of pro-inflammatory cytokines. frontiersin.org In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, alpha-cyperone provided protection by downregulating the NF-κB and NLRP3 signaling pathways. mdpi.com

Table 1: Effects of alpha-Cyperone in Animal Models of Inflammatory Diseases

| Disease Model | Animal | Key Findings | Mechanism of Action |

|---|---|---|---|

| Osteoarthritis | Mouse | Prevented disease development, reduced inflammatory cytokines. nih.gov | Inhibition of NF-κB and MAPK signaling. nih.gov |

| Chronic Kidney Disease | Mouse | Improved renal function, alleviated fibrosis. tandfonline.com | Inactivation of NF-κB, activation of Akt/Nrf2/HO-1. tandfonline.com |

| Endotoxin-Induced Fever | Rabbit | Reduced body temperature. frontiersin.org | Peripheral analgesic and antipyretic effects. frontiersin.org |

| Acute Lung Injury | Mouse | Protected against lung injury. mdpi.com | Downregulation of NF-κB and NLRP3 signaling. mdpi.com |

| Skin Inflammation | Mouse | Reduced ear edema and cellular infiltration. sci-hub.se | Topical anti-inflammatory activity. sci-hub.se |

Neurodegenerative Disease Models

Alpha-cyperone has shown neuroprotective effects in animal models of neurodegenerative diseases, primarily by targeting neuroinflammation and oxidative stress.

In a lipopolysaccharide (LPS)-induced rat model of Parkinson's disease, alpha-cyperone administration ameliorated motor dysfunction and protected dopaminergic neurons. nih.gov It also inhibited the reduction of dopamine (B1211576) and its metabolites. nih.gov The neuroprotective effects were attributed to the suppression of microglia activation and the expression of neuroinflammatory factors like TNF-α, IL-6, IL-1β, iNOS, and COX-2. nih.gov Mechanistically, alpha-cyperone activated the Nrf2/HO-1 pathway and suppressed the NF-κB signaling pathway in microglia. nih.gov

Studies on cellular models of Parkinson's disease using SH-SY5Y cells have shown that alpha-cyperone can protect against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis. nih.govresearchgate.net It was found to decrease the production of reactive oxygen species (ROS) and attenuate mitochondrial dysfunction. nih.gov These effects were mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov

In the context of Alzheimer's disease, while direct in vivo studies are limited, the anti-inflammatory and microtubule-destabilizing properties of alpha-cyperone suggest its potential therapeutic benefit. medchemexpress.comchemsrc.comresearchgate.net Inflammation is a known pathological feature of Alzheimer's disease, and alpha-cyperone's ability to reduce inflammation could be beneficial. medchemexpress.comresearchgate.net Furthermore, its interaction with tubulin and destabilization of microtubule polymerization may impact the tau pathology associated with the disease. researchgate.netnih.govfrontiersin.org

A study on a mouse model of depression, which shares some pathological mechanisms with neurodegenerative diseases, demonstrated that alpha-cyperone exerted antidepressant-like effects. frontiersin.org This was achieved through the deactivation of the NLRP3 inflammasome, which in turn enhanced neuroplasticity. frontiersin.org

Table 2: Effects of alpha-Cyperone in Neurodegenerative Disease Models

| Disease Model | Animal/Cell Line | Key Findings | Mechanism of Action |

|---|---|---|---|

| Parkinson's Disease | Rat | Ameliorated motor dysfunction, protected dopaminergic neurons. nih.gov | Activation of Nrf2/HO-1, suppression of NF-κB signaling. nih.gov |

| Parkinson's Disease (in vitro) | SH-SY5Y cells | Protected against oxidative stress and apoptosis. nih.gov | Activation of Nrf2 pathway. nih.gov |

| Depression | Mouse | Exerted antidepressant-like effects. frontiersin.org | Deactivation of NLRP3 inflammasome, enhancement of neuroplasticity. frontiersin.org |

Cancer Xenograft Models

The anticancer potential of alpha-cyperone has been evaluated in various cancer cell lines and in some in vivo models.

Essential oils from Cyperus species, which contain alpha-cyperone as a major component, have demonstrated cytotoxic activities against several human cancer cell lines, including colon (HCT-116), hepatocellular (HepG2), and breast (MCF-7) cancer cells in vitro. dergipark.org.tr While specific in vivo xenograft model studies focusing solely on alpha-cyperone are not extensively detailed in the provided search results, the potent in vitro cytotoxicity suggests its potential for further investigation in animal cancer models. One study did confirm that cyperone inhibits the growth of human cervical cancer. researchgate.net

Table 3: In Vitro Anticancer Activity of Essential Oils Containing alpha-Cyperone

| Cancer Cell Line | Finding |

|---|---|

| Colon (HCT-116) | Potent cytotoxic activity. dergipark.org.tr |

| Hepatocellular (HepG2) | Potent cytotoxic activity. dergipark.org.tr |

| Breast (MCF-7) | Potent cytotoxic activity. dergipark.org.tr |

| Cervical Cancer | Inhibited growth. researchgate.net |

Infectious Disease Models

The antimicrobial properties of alpha-cyperone have been investigated against various pathogens, although in vivo studies in infectious disease models are less common.

In vitro studies have shown that alpha-cyperone possesses antifungal activity against human fungal pathogens such as Candida and Cryptococcus species. mdpi.comnih.gov It was found to inhibit the growth of the drug-resistant emerging fungal pathogen Candida auris. nih.gov Interestingly, alpha-cyperone did not show antibacterial activity against E. coli and S. aureus in one study. nih.gov However, another report mentions that essential oils containing alpha-cyperone exhibited comparable zones of inhibition against Staphylococcus epidermidis, Klebsiella pneumoniae, Shigella flexneri, and Salmonella enteritidis when compared to standard antibiotics. dergipark.org.tr

While these in vitro results are promising, there is a need for further investigation in relevant in vivo models of infectious diseases to confirm the therapeutic efficacy of alpha-cyperone.

Table 4: In Vitro Antimicrobial Activity of alpha-Cyperone

| Pathogen | Finding |

|---|---|

| Candida auris | Inhibited growth. nih.gov |

| Staphylococcus epidermidis | Comparable zone of inhibition to standard antibiotics. dergipark.org.tr |

| Klebsiella pneumoniae | Comparable zone of inhibition to standard antibiotics. dergipark.org.tr |

| Shigella flexneri | Comparable zone of inhibition to standard antibiotics. dergipark.org.tr |

| Salmonella enteritidis | Comparable zone of inhibition to standard antibiotics. dergipark.org.tr |

Pharmacodynamic and Efficacy Studies

Pharmacodynamic studies have revealed that alpha-cyperone's efficacy in various disease models stems from its ability to modulate multiple signaling pathways and cellular processes.

A recurring mechanism of action is the inhibition of the pro-inflammatory NF-κB signaling pathway. nih.govtandfonline.comnih.gov This has been observed in models of osteoarthritis, chronic kidney disease, and neuroinflammation. nih.govtandfonline.comnih.gov Concurrently, alpha-cyperone has been shown to activate the Nrf2/HO-1 antioxidant response pathway, which helps to mitigate oxidative stress. tandfonline.comnih.gov

In the context of inflammation, alpha-cyperone also modulates the MAPK and NLRP3 inflammasome pathways. nih.govfrontiersin.org Its interaction with tubulin and the subsequent destabilization of microtubule polymerization is another key pharmacodynamic effect, which may contribute to its anti-inflammatory and potential anticancer activities. medchemexpress.comresearchgate.netfrontiersin.org

Efficacy studies have demonstrated that alpha-cyperone can significantly improve pathological outcomes in animal models. For example, it prevented the progression of osteoarthritis, improved motor function in a Parkinson's disease model, and reduced fever. nih.govfrontiersin.orgnih.gov These findings highlight the therapeutic potential of alpha-cyperone and provide a strong rationale for its further preclinical and clinical development.

Table 5: Key Pharmacodynamic Targets of alpha-Cyperone

| Target Pathway/Process | Effect | Relevant Disease Models |

|---|---|---|

| NF-κB Signaling | Inhibition. nih.govtandfonline.comnih.gov | Osteoarthritis, Chronic Kidney Disease, Neuroinflammation. nih.govtandfonline.comnih.gov |

| Nrf2/HO-1 Pathway | Activation. tandfonline.comnih.gov | Chronic Kidney Disease, Neuroinflammation. tandfonline.comnih.gov |

| MAPK Signaling | Inhibition. nih.gov | Osteoarthritis. nih.gov |

| NLRP3 Inflammasome | Deactivation. frontiersin.org | Depression. frontiersin.org |

| Microtubule Polymerization | Destabilization. researchgate.netfrontiersin.org | Inflammatory Diseases, Alzheimer's Disease (potential). researchgate.netfrontiersin.org |

Research Methodologies and Analytical Approaches

Isolation and Purification Techniques

The extraction and purification of alpha-Cyperone from its natural source, typically the essential oil of Cyperus rotundus, require advanced separation technologies to achieve high purity. A combination of Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) has been effectively utilized for this purpose. researchgate.net

Initially, SFE with supercritical carbon dioxide is employed to obtain the essential oil from the plant material. researchgate.net This is followed by the HSCCC technique for the separation and purification of alpha-Cyperone from the crude extract. researchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid adsorbents, thereby minimizing the risk of sample denaturation and loss. The process involves a specific two-phase solvent system to effectively partition and isolate the target compound. researchgate.net

Table 1: HSCCC Parameters for alpha-Cyperone Purification

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Speed Counter-Current Chromatography (HSCCC) | researchgate.net |

| Solvent System | n-hexane-ethyl acetate-methanol-water (1:0.2:1.1:0.2, v/v) | researchgate.net |

| Mobile Phase | The lower phase of the solvent system | researchgate.net |

| Elution Mode | Head-to-tail | researchgate.net |

| Flow-rate | 2.0 ml/min | researchgate.net |

Structural Elucidation Techniques

Following isolation, the precise chemical structure of alpha-Cyperone is confirmed using spectrometric methods. Mass spectrometry (MS), particularly techniques like Liquid Chromatography-Electrospray Ionization-Ion Trap Fourier Transform (LC-ESI-ITFT) and Gas Chromatography-Mass Spectrometry (GC-MS), is fundamental for structural elucidation. massbank.eunih.gov These methods provide critical information on the molecule's mass-to-charge ratio, elemental composition (C₁₅H₂₂O), and fragmentation patterns. nih.gov The analysis of the fragmentation spectrum helps to identify the characteristic structural components of the molecule, confirming its identity as alpha-Cyperone. massbank.eu

In Vitro Cellular Assays

To investigate the biological effects of alpha-Cyperone at a cellular level, a variety of in vitro assays are employed. These assays are essential for understanding the molecular mechanisms underlying the compound's activities.

Cell Viability Assays: The CCK-8 assay is used to assess the effect of alpha-Cyperone on cell viability, for instance in lipopolysaccharide (LPS)-treated rat aortic endothelial cells (RAECs). researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is widely used to quantify the production of proteins, such as inflammatory cytokines. Studies have used ELISA to measure the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-18 (IL-18) in cell culture supernatants following treatment with alpha-Cyperone. researchgate.netnih.gov

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is utilized to measure changes in gene expression at the mRNA level. It has been used to show that alpha-Cyperone can downregulate the mRNA expression of genes like COX-2, IL-6, and components of the NLRP3 inflammasome (e.g., NLRP3, ASC, caspase-1, GSDMD). researchgate.netnih.gov

Western Blot: This technique is used to detect and quantify specific proteins in a sample. Western blotting has confirmed that alpha-Cyperone inhibits the protein expression of COX-2, NLRP3, ASC, caspase-1, and GSDMD, as well as modulating signaling pathways like PI3K/AKT and the nuclear translocation of NF-κB p65. researchgate.netnih.govnih.gov

Table 2: Summary of In Vitro Cellular Assay Findings for alpha-Cyperone

| Cell Line | Assay | Key Finding | Source |

|---|---|---|---|

| Rat Chondrocytes | Not specified (likely ELISA/RT-qPCR) | Abolished IL-1β-induced production of COX-2, TNF-α, IL-6, and iNOS. | nih.gov |

| RAW 264.7 Macrophages | ELISA, RT-qPCR, Western Blot | Inhibited LPS-induced PGE2 production and COX-2 expression (mRNA and protein); downregulated IL-6. Suppressed nuclear translocation of NFκB p65. | nih.gov |